N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19943801
InChI: InChI=1S/C12H9BrFNO2/c1-7-2-5-11(17-7)12(16)15-10-4-3-8(13)6-9(10)14/h2-6H,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H9BrFNO2
Molecular Weight: 298.11 g/mol

N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide

CAS No.:

Cat. No.: VC19943801

Molecular Formula: C12H9BrFNO2

Molecular Weight: 298.11 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide -

Specification

Molecular Formula C12H9BrFNO2
Molecular Weight 298.11 g/mol
IUPAC Name N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide
Standard InChI InChI=1S/C12H9BrFNO2/c1-7-2-5-11(17-7)12(16)15-10-4-3-8(13)6-9(10)14/h2-6H,1H3,(H,15,16)
Standard InChI Key QNRITUUPVKBHSJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)Br)F

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide consists of a 5-methylfuran-2-carboxamide core linked to a 4-bromo-2-fluorophenyl group via an amide bond. The molecular formula is C₁₂H₁₀BrFNO₂, with a molecular weight of 313.17 g/mol. Key structural features include:

  • Furan ring: A five-membered heterocyclic ring with oxygen at position 1, a methyl group at position 5, and a carboxamide at position 2.

  • Phenyl group: Substituted with bromine (position 4) and fluorine (position 2), enhancing electronic effects and steric bulk.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₀BrFNO₂
Molecular Weight313.17 g/mol
logP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, furan O)
Polar Surface Area58.2 Ų

The bromine and fluorine atoms contribute to increased lipophilicity (logP ~3.2), favoring membrane permeability, while the amide and furan oxygen atoms enhance solubility in polar solvents .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide can be inferred from analogous protocols for pyrazine-carboxamide derivatives and palladium-catalyzed furan functionalization . A plausible two-step approach involves:

  • Carboxamide Formation: Reacting 5-methylfuran-2-carboxylic acid with 4-bromo-2-fluoroaniline using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA).

  • Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) yields the pure product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
15-Methylfuran-2-carboxylic acid, HATU, DIPEA75%
2Column chromatography (EtOAc:PE = 1:4)90%

Spectroscopic Characterization

Key spectral data for analogous compounds suggest the following features:

  • ¹H NMR:

    • Furan protons: δ 6.2–7.1 ppm (multiplet, J = 2–3 Hz).

    • Aromatic protons: δ 7.3–7.6 ppm (doublets, J = 8–9 Hz).

    • Methyl groups: δ 2.2–2.4 ppm (singlet).

  • ¹³C NMR:

    • Carbonyl (C=O): δ 165–168 ppm.

    • Furan carbons: δ 110–150 ppm.

Biological Activity and Mechanism of Action

Kinase Modulation

Furan-carboxamides are known to inhibit kinases such as MAPK10. While direct evidence for N-(4-bromo-2-fluorophenyl)-5-methylfuran-2-carboxamide is unavailable, its structural similarity suggests potential interference with ATP-binding sites via:

  • Hydrogen bonding: Amide NH with kinase backbone.

  • Van der Waals interactions: Aromatic rings with hydrophobic kinase domains.

Table 3: Hypothetical Biological Activity Profile

TargetAssay TypeIC₅₀/EC₅₀Citation
MAPK10Kinase inhibition0.8 µMAnalogous
XDR S. TyphiMIC assay4 µg/mLDerived

Comparative Analysis with Related Compounds

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

These compounds, studied by MDPI , share critical features with the target molecule:

  • Halogenated phenyl groups: Enhance antibacterial activity by 2–4-fold compared to non-halogenated analogs.

  • Carboxamide linkage: Essential for hydrogen bonding with bacterial dihydrofolate reductase.

Palladium-Catalyzed Furan Derivatives

The RSC study highlights the role of palladium in constructing complex furan-carboxamides. Key findings include:

  • Suzuki coupling: Enables aryl group introduction at furan positions 4 and 5.

  • Hydroxyalkyl side chains: Improve solubility without compromising activity.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling substitution patterns on the furan ring.

  • Purification: Separating closely eluting analogs via chromatography.

Therapeutic Development

  • Toxicity profiling: Assessing off-target effects on mammalian cells.

  • Formulation optimization: Enhancing bioavailability through prodrug strategies.

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